1-cyclopropyl-6-methyl-4-((1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopropyl-6-methyl-4-((1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H19F3N2O4S and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Cyclopropyl-6-methyl-4-((1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound can be represented as follows:
This structure includes a pyridine ring, a cyclopropyl group, and a sulfonamide moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group is particularly noted for its role in enzyme inhibition, while the pyridine and cyclopropyl components may enhance binding affinity and specificity.
Antibacterial Activity
Research indicates that derivatives of similar structures exhibit antibacterial properties. For instance, compounds with sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folic acid synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Notably, it may act as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of neurodegenerative diseases . The IC50 values of related compounds have demonstrated strong inhibitory effects against urease and AChE, suggesting similar potential for this compound.
Anticancer Activity
Some studies have suggested that similar compounds may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group has been linked to enhanced cytotoxicity against cancer cell lines .
Case Studies
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial activity of various synthesized compounds, derivatives similar to this compound demonstrated significant activity against E. coli and S. aureus. The agar disc-diffusion method revealed that these compounds could inhibit bacterial growth effectively at concentrations as low as 1 mM .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of related sulfonamide derivatives showed promising results against AChE and urease. The synthesized compounds exhibited strong binding interactions with bovine serum albumin (BSA), indicating their potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Properties
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-12-8-15(9-18(25)24(12)14-4-5-14)28-16-10-23(11-16)29(26,27)17-6-2-13(3-7-17)19(20,21)22/h2-3,6-9,14,16H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJQZFLSOZQJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.